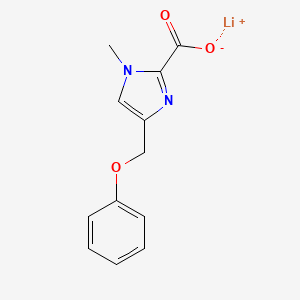
lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid with lithium hydroxide in an organic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the overall production time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as infections and cancer.
Mechanism of Action
The mechanism of action of lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylic acid
- 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxamide
- 1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxaldehyde
Uniqueness
Lithium(1+)1-methyl-4-(phenoxymethyl)-1H-imidazole-2-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and biological activity. The lithium ion may also influence the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C12H11LiN2O3 |
|---|---|
Molecular Weight |
238.2 g/mol |
IUPAC Name |
lithium;1-methyl-4-(phenoxymethyl)imidazole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3.Li/c1-14-7-9(13-11(14)12(15)16)8-17-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
UMRVCHIJYBCXDN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C=C(N=C1C(=O)[O-])COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


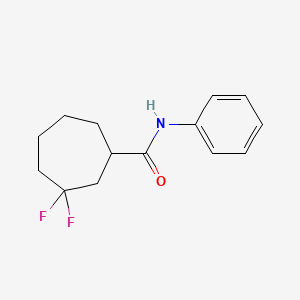

![N-[4-(4-phenylpiperazin-1-yl)butyl]-1-benzofuran-2-carboxamide](/img/structure/B13574016.png)
![N-(6-aminohexyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamidehydrochloride](/img/structure/B13574018.png)
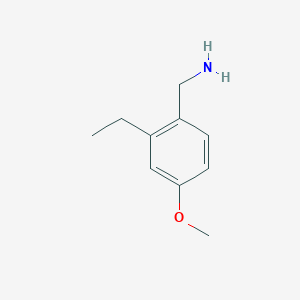
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)piperidin-3-yl]carbamate](/img/structure/B13574025.png)
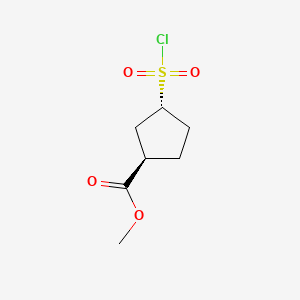

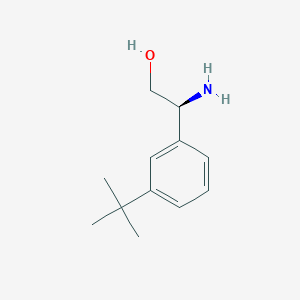
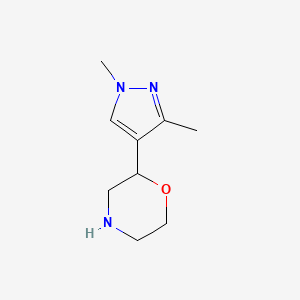


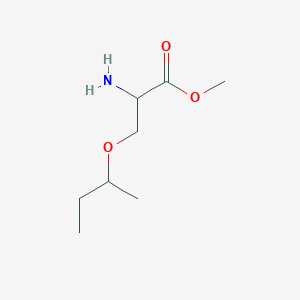
![4-[2-(Propan-2-yl)phenyl]butanal](/img/structure/B13574096.png)
